![molecular formula C17H23ClN2O2S B2357255 N-[1-(adamantan-1-yl)ethyl]-6-chloropyridine-3-sulfonamide CAS No. 1286468-68-5](/img/structure/B2357255.png)
N-[1-(adamantan-1-yl)ethyl]-6-chloropyridine-3-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[1-(adamantan-1-yl)ethyl]-6-chloropyridine-3-sulfonamide, also known as AC-93253, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. This compound is a sulfonamide derivative that has been synthesized using various methods, and its mechanism of action and biochemical effects have been studied extensively. In
Wirkmechanismus
N-[1-(adamantan-1-yl)ethyl]-6-chloropyridine-3-sulfonamide blocks the Kir2.1 channel by binding to the intracellular domain of the channel pore, which prevents the flow of potassium ions across the membrane. It also blocks the TRPV1 channel by binding to the extracellular domain of the channel and preventing the influx of calcium ions. N-[1-(adamantan-1-yl)ethyl]-6-chloropyridine-3-sulfonamide has been shown to have a higher affinity for the Kir2.1 channel than the TRPV1 channel.
Biochemische Und Physiologische Effekte
N-[1-(adamantan-1-yl)ethyl]-6-chloropyridine-3-sulfonamide has been shown to have various biochemical and physiological effects such as reducing the excitability of cells by blocking the Kir2.1 channel. It has also been shown to reduce pain sensation by blocking the TRPV1 channel. N-[1-(adamantan-1-yl)ethyl]-6-chloropyridine-3-sulfonamide has been used in the study of various diseases such as epilepsy, neuropathic pain, and hypertension.
Vorteile Und Einschränkungen Für Laborexperimente
N-[1-(adamantan-1-yl)ethyl]-6-chloropyridine-3-sulfonamide has several advantages for lab experiments such as its high affinity for the Kir2.1 channel, which makes it a useful tool for studying the role of this channel in cellular processes. It also has a high selectivity for the Kir2.1 channel over other potassium channels, which reduces the likelihood of off-target effects. However, N-[1-(adamantan-1-yl)ethyl]-6-chloropyridine-3-sulfonamide has limitations such as its low solubility in aqueous solutions, which can make it difficult to use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on N-[1-(adamantan-1-yl)ethyl]-6-chloropyridine-3-sulfonamide such as the study of its effects on other ion channels and its potential therapeutic applications. N-[1-(adamantan-1-yl)ethyl]-6-chloropyridine-3-sulfonamide has been shown to have potential as a treatment for epilepsy and neuropathic pain, and further research is needed to explore these applications. Additionally, the development of more soluble derivatives of N-[1-(adamantan-1-yl)ethyl]-6-chloropyridine-3-sulfonamide could improve its usefulness in lab experiments.
Synthesemethoden
N-[1-(adamantan-1-yl)ethyl]-6-chloropyridine-3-sulfonamide has been synthesized using various methods such as the reaction of 6-chloropyridine-3-sulfonyl chloride with 1-adamantylamine and subsequent reaction with ethylene oxide. Another method involves the reaction of 6-chloropyridine-3-sulfonyl chloride with 1-adamantylamine followed by the reaction with ethylene glycol. These methods have been optimized to obtain high yields of N-[1-(adamantan-1-yl)ethyl]-6-chloropyridine-3-sulfonamide.
Wissenschaftliche Forschungsanwendungen
N-[1-(adamantan-1-yl)ethyl]-6-chloropyridine-3-sulfonamide has been used in various scientific research applications such as the study of ion channels and their role in cellular processes. It has been shown to block the inward rectifier potassium channel Kir2.1, which is involved in regulating the resting membrane potential and excitability of cells. N-[1-(adamantan-1-yl)ethyl]-6-chloropyridine-3-sulfonamide has also been used in the study of the transient receptor potential vanilloid 1 (TRPV1) channel, which is involved in pain sensation and thermoregulation.
Eigenschaften
IUPAC Name |
N-[1-(1-adamantyl)ethyl]-6-chloropyridine-3-sulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23ClN2O2S/c1-11(20-23(21,22)15-2-3-16(18)19-10-15)17-7-12-4-13(8-17)6-14(5-12)9-17/h2-3,10-14,20H,4-9H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCXBYXGNJSMJEF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C12CC3CC(C1)CC(C3)C2)NS(=O)(=O)C4=CN=C(C=C4)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23ClN2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(adamantan-1-yl)ethyl]-6-chloropyridine-3-sulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(1R,3r,5S)-bicyclo[3.1.0]hexan-3-yl]methanol](/img/structure/B2357172.png)
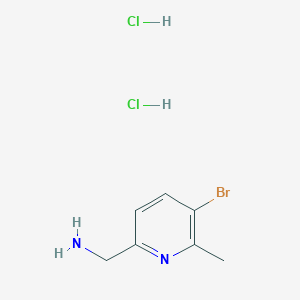

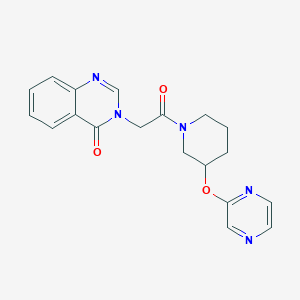
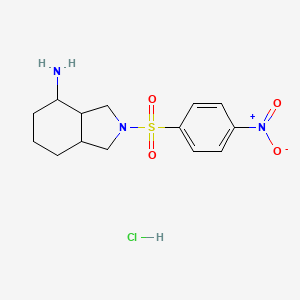
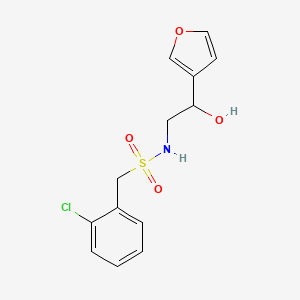
![2-(2-chlorophenyl)-N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]acetamide](/img/structure/B2357180.png)
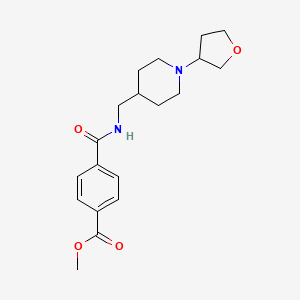
![3-{1-[(9H-fluoren-9-ylmethoxy)carbonyl]piperidin-3-yl}propanoic acid](/img/structure/B2357185.png)
![4-[2-(2,4-Dichlorophenoxy)acetyl]-1-(pyridin-3-yl)piperazin-2-one](/img/structure/B2357187.png)
![N-(3,4-dimethylphenyl)-2-((4-oxo-3-(o-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2357188.png)
![N-(2-(6-(methylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)butyramide](/img/structure/B2357189.png)
![Tert-butyl N-[1-(2-fluoroethyl)-3-hydroxycyclobutyl]carbamate](/img/structure/B2357190.png)
![3-Iodo-6-(4-nitro-1H-pyrazol-1-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2357194.png)